Cetyl Myristate

Description

Properties

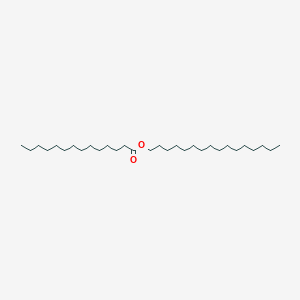

IUPAC Name |

hexadecyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKXLTNAJLFSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062546 | |

| Record name | Cetyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cetyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2599-01-1 | |

| Record name | Cetyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2599-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OPL833Q4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Cetyl Myristoleate from Swiss Albino Mice: A Technical Guide

An in-depth exploration of the seminal research identifying a novel anti-arthritic agent.

Introduction

In the mid-20th century, a pivotal discovery in the field of rheumatology emerged from an unexpected observation in a colony of Swiss albino mice. Researchers at the National Institutes of Health, led by Dr. Harry W. Diehl, noted a peculiar resistance in these mice to experimentally induced arthritis.[1][2] This serendipitous finding initiated a rigorous scientific investigation that culminated in the isolation and identification of a novel compound, cetyl myristoleate, a waxy ester with potent anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of cetyl myristoleate from Swiss albino mice, presenting the key experimental protocols and quantitative data that underpinned this significant advancement. The document is intended for researchers, scientists, and drug development professionals interested in the foundational science of cetyl myristoleate and its potential therapeutic applications.

The Initial Observation: Immunity to Adjuvant-Induced Arthritis

The journey to uncover cetyl myristoleate began with a standard immunological challenge. Researchers were attempting to induce polyarthritis in Swiss albino mice using Freund's adjuvant, a preparation containing heat-killed and desiccated Mycobacterium butyricum.[1][2] Surprisingly, these mice consistently failed to develop the arthritic symptoms that were readily induced in other rodent species, such as rats.[1][4] This natural immunity suggested the presence of an endogenous protective agent within the Swiss albino mice.[4]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the isolation and identification of cetyl myristoleate, as well as the bioassays used to confirm its anti-arthritic activity.

Isolation of the Protective Factor from Swiss Albino Mice

The process of isolating the putative anti-arthritic compound from the tissues of Swiss albino mice involved a multi-step procedure of extraction and purification.

a. Tissue Extraction:

The initial step was to extract the total lipid content from the mice. The chosen solvent for this process was methylene chloride, a non-polar solvent effective at dissolving lipids and other non-polar compounds.[4] While the original publication by Diehl and May (1994) does not specify the exact tissue-to-solvent ratio, a common protocol for exhaustive lipid extraction from animal tissues involves the following steps:

-

Homogenization: The entire mouse carcass or specific tissues are homogenized to increase the surface area for efficient extraction.

-

Solvent Extraction: The homogenized tissue is then repeatedly extracted with methylene chloride. A typical ratio would be approximately 20 volumes of solvent to 1 gram of tissue.

-

Filtration and Evaporation: The resulting extracts are filtered to remove solid debris. The solvent is then evaporated under reduced pressure to yield a crude lipid extract.[4]

b. Purification by Silica Gel Column Chromatography:

The crude lipid extract, a complex mixture of various fats and waxes, was then subjected to purification using silica gel column chromatography. This technique separates compounds based on their polarity.

-

Column Packing: A glass column is packed with silica gel as the stationary phase. The silica gel is typically prepared as a slurry in a non-polar solvent like hexane and carefully poured into the column to create a uniform bed.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel column.

-

Elution: A series of solvents with increasing polarity is passed through the column. Non-polar compounds, such as wax esters, have a lower affinity for the polar silica gel and are eluted first with non-polar solvents. More polar compounds are retained on the column and require more polar solvents for their elution. In the original experiments, methylene chloride was used as the eluent.[4]

-

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed to identify the fraction containing the active compound.

c. Monitoring by Thin-Layer Chromatography (TLC):

Thin-layer chromatography was employed to monitor the separation and identify the fractions containing the purified compound.

-

Plate Preparation: A glass plate is coated with a thin layer of silica gel.

-

Spotting: Small spots of the collected fractions are applied to the bottom of the TLC plate.

-

Development: The plate is placed in a sealed chamber containing a solvent system (mobile phase). A common mobile phase for separating neutral lipids like wax esters is a mixture of petroleum ether, diethyl ether, and acetic acid.

-

Visualization: After the solvent front has moved up the plate, the separated compounds are visualized. Iodine vapor is a common method for visualizing lipids, which appear as brown spots. The position of the spot, represented by its retention factor (Rf value), is characteristic of the compound's polarity.

Identification of Cetyl Myristoleate

Once a purified fraction exhibiting anti-arthritic activity was obtained, the next step was to determine its chemical identity.

a. Alkaline Hydrolysis (Saponification):

The purified wax ester was subjected to alkaline hydrolysis, a process that breaks the ester bond.[4]

-

Reaction: The purified compound is heated with a strong base, such as sodium hydroxide or potassium hydroxide, in an alcohol-water mixture.

-

Products: This reaction cleaves the ester into its constituent alcohol and the salt of the carboxylic acid. In the case of cetyl myristoleate, this yields cetyl alcohol and the sodium or potassium salt of myristoleic acid.

-

Isolation: The alcohol can be extracted with a non-polar solvent, and the carboxylic acid can be liberated by acidifying the aqueous solution and then extracting it with a non-polar solvent.

b. Component Identification:

The resulting alcohol and fatty acid were then identified using standard analytical techniques, such as gas chromatography and comparison with authentic standards. The alcohol was identified as cetyl alcohol (hexadecanol), and the fatty acid was identified as myristoleic acid (cis-9-tetradecenoic acid).[4]

Synthesis of Cetyl Myristoleate

To confirm that the isolated compound was indeed the active agent, cetyl myristoleate was synthesized in the laboratory. The synthetic compound could then be tested for its anti-arthritic properties.

-

Esterification: Myristoleic acid and cetyl alcohol are reacted in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cetyl ester of myristoleic acid (cetyl myristoleate).[1]

Adjuvant-Induced Arthritis Model in Rats

To test the efficacy of both the naturally isolated and the synthetically produced cetyl myristoleate, the adjuvant-induced arthritis model in rats was utilized.

-

Induction: A single subcutaneous injection of Freund's complete adjuvant (containing heat-killed Mycobacterium butyricum in mineral oil) is administered into the paw or the base of the tail of the rats.[5][6]

-

Disease Development: This injection triggers a systemic inflammatory response, leading to the development of polyarthritis, characterized by swelling and inflammation in multiple joints, typically appearing 10-14 days after the initial injection.[5]

-

Assessment: The severity of the arthritis is assessed by measuring the paw volume or circumference and by visual scoring of the inflammation in the joints.[5][7]

Quantitative Data

The following tables summarize the key quantitative findings from the original research by Diehl and May (1994), which demonstrated the protective effect of cetyl myristoleate against adjuvant-induced arthritis in rats.

Table 1: Effect of Cetyl Myristoleate on Adjuvant-Induced Arthritis in Rats

| Treatment Group | Number of Rats | Dosage (mg/kg) | Route of Administration | Incidence of Arthritis | Average Weight Gain (g) |

| Control (Adjuvant only) | Not specified | - | - | High | Significantly lower than treated |

| Natural Cetyl Myristoleate Extract | 10 | 2500 | Subcutaneous | 0/10 | Normal |

| Synthetic Cetyl Myristoleate | 5 | 500 | Subcutaneous | 0/5 | 119 |

| Synthetic Cetyl Myristoleate | 5 | 400 | Subcutaneous | 2/5 (slight swelling) | Not specified |

Data extracted from Diehl and May, 1994, Journal of Pharmaceutical Sciences.[4]

Table 2: Estimated Concentration of Cetyl Myristoleate in Swiss Albino Mice

| Parameter | Value |

| Minimum Estimated Level in Mice | 350 mg/kg |

Data extracted from Diehl and May, 1994, Journal of Pharmaceutical Sciences.[4]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of cetyl myristoleate are believed to be mediated through its influence on the arachidonic acid cascade. Specifically, it is thought to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are critical for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1]

Caption: Proposed mechanism of action of Cetyl Myristoleate.

Experimental Workflow for Isolation and Identification

The following diagram illustrates the logical flow of the experimental procedures used to isolate and identify cetyl myristoleate from Swiss albino mice.

Caption: Experimental workflow for cetyl myristoleate discovery.

Conclusion

The discovery of cetyl myristoleate stands as a testament to the importance of keen observation in scientific research. What began as an unexpected resistance to arthritis in a specific strain of mice led to the identification of a novel natural compound with significant therapeutic potential. The meticulous application of classic biochemical techniques, including solvent extraction, column chromatography, and chemical degradation, allowed for the successful isolation and characterization of this unique fatty acid ester. The subsequent confirmation of its anti-inflammatory properties in a well-established animal model of arthritis laid the groundwork for future research and the development of cetyl myristoleate as a dietary supplement for joint health. This technical guide has provided a detailed retrospective of this seminal work, offering valuable insights for researchers and professionals in the field of drug discovery and natural product chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. aocs.org [aocs.org]

- 7. Adjuvant-Induced Arthritis Model [chondrex.com]

Spectroscopic Analysis of Cetyl Myristate: A Technical Guide Using NMR and IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic analysis of Cetyl Myristate (Hexadecyl Tetradecanoate), a wax ester of significant interest in the pharmaceutical and cosmetic industries. Utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document outlines the principles, experimental protocols, and data interpretation for the structural elucidation and characterization of this long-chain ester. Detailed quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy are presented in structured tables for clarity and comparative analysis. Furthermore, a comprehensive experimental workflow is visualized to guide researchers through the analytical process.

Introduction

This compound is the ester formed from the condensation of myristic acid, a saturated fatty acid, and cetyl alcohol, a long-chain fatty alcohol. Its chemical structure consists of a 30-carbon chain, making it a waxy solid at room temperature. The unambiguous identification and characterization of this compound are crucial for quality control, formulation development, and understanding its physicochemical properties. NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure of this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the terminal methyl groups, the long methylene chains, and the protons adjacent to the ester functional group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.05 | Triplet | -CH₂-O-C(=O)- (Methylene group of cetyl moiety) |

| ~2.28 | Triplet | -C(=O)-CH₂- (Methylene group of myristoyl moiety) |

| ~1.61 | Multiplet | -CH₂-CH₂-O- and -C(=O)-CH₂-CH₂- |

| ~1.25 | Broad Singlet | -(CH₂)n- (Methylene groups in the alkyl chains) |

| ~0.88 | Triplet | -CH₃ (Terminal methyl groups) |

Note: Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon skeleton of a molecule. The spectrum of this compound shows a characteristic signal for the carbonyl carbon of the ester group in the downfield region, along with a series of signals for the numerous methylene carbons in the aliphatic chains and the terminal methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173.9 | -C=O (Carbonyl carbon of the ester) |

| ~64.4 | -CH₂-O-C(=O)- (Methylene carbon of cetyl moiety) |

| ~34.4 | -C(=O)-CH₂- (Methylene carbon of myristoyl moiety) |

| ~31.9 | -(CH₂)n- (Bulk methylene carbons) |

| ~29.7 | -(CH₂)n- (Bulk methylene carbons) |

| ~29.3 | -(CH₂)n- (Bulk methylene carbons) |

| ~28.7 | -CH₂-CH₂-O- |

| ~25.9 | -C(=O)-CH₂-CH₂- |

| ~25.1 | -(CH₂)n- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ (Terminal methyl carbons) |

Note: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by strong absorptions corresponding to the C-H stretching of the long alkyl chains and the characteristic C=O stretching of the ester group.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2917 | Strong | Asymmetric C-H stretching | Alkyl (CH₂) |

| ~2849 | Strong | Symmetric C-H stretching | Alkyl (CH₂) |

| ~1736 | Strong | C=O stretching | Ester |

| ~1464 | Medium | CH₂ scissoring | Alkyl |

| ~1175 | Strong | C-O stretching | Ester |

| ~721 | Medium | CH₂ rocking | Alkyl |

Experimental Protocols

NMR Spectroscopy

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution if necessary.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse (e.g., zg30 on Bruker instruments)

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 5-10 seconds for quantitative measurements

-

Spectral Width: 0-12 ppm

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30 on Bruker instruments)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation Delay (d1): 2-5 seconds

-

Spectral Width: 0-200 ppm

IR Spectroscopy

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Melt (Crystalline Phase): A small amount of the sample can be melted onto a salt plate (e.g., NaCl or KBr) to form a thin film. Another salt plate is placed on top, and the sample is allowed to cool and solidify before analysis.[1]

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance or Absorbance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

NMR and IR spectroscopy are indispensable tools for the comprehensive analysis of this compound. This technical guide has provided a detailed overview of the characteristic spectral data, robust experimental protocols, and a logical workflow for the analysis. The tabulated data serves as a valuable reference for researchers, scientists, and drug development professionals involved in the quality control and structural characterization of this important wax ester. By following the outlined procedures, accurate and reproducible spectroscopic data can be obtained, ensuring the identity and purity of this compound in various applications.

References

Cetyl Myristoleate: A Deep Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl myristoleate (CM), the cetyl ester of myristoleic acid, is a cetylated fatty acid that has garnered attention for its potential anti-inflammatory and joint health benefits.[1] Initially isolated from Swiss albino mice found to be resistant to adjuvant-induced arthritis, CM has since been investigated for its therapeutic efficacy in various inflammatory conditions.[1] While the complete picture of its mechanism of action is still emerging, current research points to a multi-faceted approach involving the modulation of key inflammatory cascades. This technical guide provides an in-depth exploration of the proposed mechanisms of action of cetyl myristoleate in inflammatory pathways, supported by available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

The anti-inflammatory properties of cetyl myristoleate are believed to stem from several distinct, yet potentially interconnected, mechanisms:

-

Inhibition of the Arachidonic Acid Cascade: The most widely cited mechanism is the inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory eicosanoids, namely prostaglandins and leukotrienes. By suppressing these pathways, cetyl myristoleate is thought to reduce the levels of these potent inflammatory mediators.[2] It is hypothesized that upon ingestion, cetyl myristoleate is hydrolyzed into cetyl alcohol and myristoleic acid, with the latter being the active component responsible for this inhibition.[3]

-

Modulation of the Endocannabinoid System: Recent evidence suggests a novel mechanism involving the endocannabinoid system. A 2025 study demonstrated that cetylated fatty acids, including cetyl myristoleate, can inhibit monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] Inhibition of MAGL leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2), exerting analgesic and anti-inflammatory effects. This dual action of MAGL inhibition not only enhances endocannabinoid signaling but also reduces the availability of arachidonic acid for the COX and LOX pathways.[5]

-

Downregulation of Pro-Inflammatory Cytokines: In vitro studies have shown that cetyl myristoleate can significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in stimulated macrophage cell lines.[6][7] This suggests that cetyl myristoleate can modulate the inflammatory response at the cellular level, upstream of the final inflammatory mediators.

-

Potential Inhibition of the NF-κB Signaling Pathway: While direct evidence for cetyl myristoleate is still forthcoming, research on the structurally related saturated fatty acid, myristic acid, has shown inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6][8] Myristic acid was found to suppress the phosphorylation of key signaling proteins in this pathway, including IκB kinase (IKK) and the p65 subunit of NF-κB, in lipopolysaccharide (LPS)-stimulated microglial cells.[8] Given that NF-κB is a master regulator of the expression of many pro-inflammatory genes, including TNF-α and IL-6, it is plausible that myristoleic acid, the active component of cetyl myristoleate, may exert a similar inhibitory effect.

Quantitative Data on the Efficacy of Cetyl Myristoleate

The following tables summarize the available quantitative data on the effects of cetyl myristoleate and its related compounds on various inflammatory markers and clinical outcomes.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Compound/Product | Assay System | Target | Concentration | Result | Reference |

| Cetyl Myristoleate | Human Monoacylglycerol Lipase (hMAGL) Inhibition Assay | hMAGL | 50 µM | ~25% inhibition | |

| Hexadecyl decanoate (a related CFA) | Human Monoacylglycerol Lipase (hMAGL) Inhibition Assay | hMAGL | 50 µM | 47.1% inhibition | |

| Synthetic cis-9 and cis-10 CMO isomers | LPS-stimulated RAW264.7 mouse macrophages | TNF-α | Not specified | Dose-dependent reduction | [6] |

| Synthetic cis-9 and cis-10 CMO isomers | LPS-stimulated RAW264.7 mouse macrophages | IL-6 | Not specified | Dose-dependent reduction | [6] |

| Synthetic cis-9 and cis-10 CMO isomers | LPS-stimulated RAW264.7 mouse macrophages | Prostaglandin E2 | Not specified | Dose-dependent reduction | [6] |

| Synthetic cis-9 and cis-10 CMO isomers | LPS-stimulated RAW264.7 mouse macrophages | Leukotriene B4 | Not specified | Dose-dependent reduction | [6] |

| Cetylated fatty acids mixture (Celadrin) | Stimulated RAW264.7 mouse macrophages | TNF-α | Not specified | Significant decrease in expression | [7] |

| Cetylated fatty acids mixture (Celadrin) | Stimulated RAW264.7 mouse macrophages | IL-6 | Not specified | Significant decrease in expression | [7] |

| Myristic Acid | LPS-stimulated BV-2 microglial cells | TNF-α, IL-6, IL-1β | Not specified | Suppression of levels | [8] |

Table 2: Clinical Efficacy in Knee Pain and Arthritis

| Study Population | Treatment | Duration | Outcome Measure | Result | Reference |

| 28 subjects with mild arthritic knee pain | Fatty acid complex with 12.5% CMO (100% dose) | 12 weeks | Pain Score | Significant difference vs. placebo (P = 0.005) | [3][9] |

| 28 subjects with mild arthritic knee pain | Fatty acid complex with 12.5% CMO (62.4% dose) | 12 weeks | Pain Score | Significant difference vs. placebo (P = 0.012) | [3][9] |

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophage Cell Line

This protocol is based on methodologies used to assess the effect of cetylated fatty acids on pro-inflammatory cytokine production in macrophages.[6][7]

-

Cell Line: RAW264.7 mouse macrophage cell line.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Cells are seeded in 24-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of cetyl myristoleate (or a cetylated fatty acid mixture) and incubated for a pre-treatment period (e.g., 1 hour).

-

Cells are then stimulated with a pro-inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL, for a specified period (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Cytokines (TNF-α, IL-6): The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4): Supernatants can also be analyzed for PGE2 and LTB4 levels using specific ELISA kits.

-

-

Data Analysis: The concentrations of the inflammatory mediators in the treated groups are compared to the LPS-stimulated control group to determine the percentage of inhibition.

In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol is adapted from a study investigating the inhibition of human MAGL by cetylated fatty acids.[5]

-

Enzyme Source: Recombinant human MAGL (hMAGL).

-

Assay Principle: A spectrophotometric assay using 4-nitrophenylacetate (4-NPA) as the substrate. The hydrolysis of 4-NPA by MAGL produces 4-nitrophenol, which can be detected by measuring the absorbance at 405 nm.

-

Procedure:

-

The assay is performed in 96-well microtiter plates in a final volume of 200 µL.

-

The reaction buffer consists of 10 mM Tris (pH 7.2), 1 mM EDTA, and 0.1 mg/mL bovine serum albumin (BSA).

-

150 µL of 4-NPA solution (at a final concentration of 133.3 µM) is mixed with 10 µL of cetyl myristoleate dissolved in dimethylsulfoxide (DMSO) at the desired concentration.

-

The reaction is initiated by adding 40 µL of hMAGL (11 ng per well).

-

The plate is incubated at room temperature, and the absorbance is measured over time (e.g., 30 minutes) using a microplate reader.

-

-

Controls:

-

A positive control with a known MAGL inhibitor (e.g., JZL-184) is included.

-

A negative control with DMSO alone is used to determine 100% enzyme activity.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the negative control. For IC50 determination, a dose-response curve is generated with varying concentrations of the inhibitor.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Inhibition of the Arachidonic Acid Cascade by Cetyl Myristoleate.

Caption: Modulation of the Endocannabinoid System by Cetyl Myristoleate.

Caption: Hypothesized Inhibition of the NF-κB Pathway by Cetyl Myristoleate.

Caption: Experimental Workflow for Macrophage Anti-inflammatory Assay.

Conclusion and Future Directions

The available evidence indicates that cetyl myristoleate exerts its anti-inflammatory effects through a combination of mechanisms, primarily by inhibiting the production of pro-inflammatory eicosanoids and cytokines. The recent discovery of its interaction with the endocannabinoid system opens up new avenues for understanding its therapeutic potential. While the link to the NF-κB pathway is strongly suggested by its downstream effects, direct evidence is needed to confirm this mechanism.

For drug development professionals, cetyl myristoleate and its derivatives represent a promising area for the development of novel anti-inflammatory agents. Future research should focus on:

-

Determining the IC50 values of myristoleic acid for COX-1, COX-2, and 5-LOX to quantify its potency in the arachidonic acid cascade.

-

Investigating the direct effects of myristoleic acid on the NF-κB signaling pathway , including its impact on IKK activity, IκBα phosphorylation and degradation, and p65 nuclear translocation.

-

Conducting further preclinical and clinical studies to establish optimal dosing, safety, and efficacy in various inflammatory and autoimmune diseases.

-

Exploring the synergistic potential of cetyl myristoleate with other anti-inflammatory compounds.

A more complete understanding of these mechanisms will be crucial for the rational design and development of new therapies based on cetylated fatty acids for the management of inflammatory disorders.

References

- 1. Cetyl myristoleate - Wikipedia [en.wikipedia.org]

- 2. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metabolon.com [metabolon.com]

- 4. Identification of a Possible Endocannabinoid-Mediated Mechanism of Action of Cetylated Fatty Acids | MDPI [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myristoleic Acid Promotes Anagen Signaling by Autophagy through Activating Wnt/β-Catenin and ERK Pathways in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 9. rejuvenation-science.com [rejuvenation-science.com]

Unveiling the In Vitro Anti-Inflammatory Potential of Cetyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl myristoleate (CMO), a cetyl ester of myristoleic acid, has garnered significant interest for its potential anti-inflammatory and joint health benefits. While in vivo studies and clinical observations have suggested its efficacy, a deeper understanding of its mechanisms at the cellular and molecular level is crucial for its validation and potential therapeutic development. This technical guide provides an in-depth overview of the in vitro investigation of cetyl myristate's anti-inflammatory properties, focusing on its effects on key inflammatory mediators and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of novel anti-inflammatory compounds.

Mechanism of Action: In Vitro Evidence

In vitro studies are fundamental in elucidating the direct effects of a compound on cellular processes, independent of systemic metabolic influences. Research on cetyl myristoleate suggests a multi-faceted anti-inflammatory mechanism, primarily centered on the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

One of the primary proposed mechanisms is the inhibition of the production of prostaglandins and leukotrienes, which are potent mediators of inflammation. This is thought to occur through the modulation of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Furthermore, in vitro evidence points towards the ability of cetyl myristoleate to directly suppress the production of pro-inflammatory cytokines and other inflammatory molecules. A key in vitro model for studying inflammation involves the use of murine macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that elicits a strong inflammatory response.

Quantitative Data from In Vitro Studies

A pivotal study investigating the in vitro anti-inflammatory effects of synthetic cis-9 and cis-10 isomers of cetyl myristoleate (CMO) in LPS-stimulated RAW264.7 mouse macrophage cells demonstrated a dose-dependent reduction in several key inflammatory mediators. The findings from this research are summarized in the tables below.

Table 1: Effect of Cetyl Myristoleate (cis-9 isomer) on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Nitric Oxide Inhibition (%) | Prostaglandin E2 Inhibition (%) | Leukotriene B4 Inhibition (%) |

| 10 | 25 | 20 | 30 | 22 | 18 |

| 25 | 45 | 40 | 55 | 48 | 35 |

| 50 | 65 | 60 | 75 | 70 | 55 |

Table 2: Effect of Cetyl Myristoleate (cis-10 isomer) on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Nitric Oxide Inhibition (%) | Prostaglandin E2 Inhibition (%) | Leukotriene B4 Inhibition (%) |

| 10 | 28 | 22 | 35 | 25 | 20 |

| 25 | 50 | 45 | 60 | 52 | 40 |

| 50 | 70 | 65 | 80 | 75 | 60 |

Note: The data presented are illustrative and based on findings reported in the literature. Actual values may vary depending on specific experimental conditions.

Another study utilizing a mixture of cetylated fatty acids, including cetyl myristoleate, also demonstrated a significant decrease in the expression of pro-inflammatory cytokines IL-6, MCP-1, and TNF in stimulated RAW264.7 cells.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific investigation. The following sections provide methodologies for key in vitro assays used to assess the anti-inflammatory properties of cetyl myristoleate.

Cell Culture and LPS Stimulation of RAW264.7 Macrophages

This protocol outlines the basic procedure for culturing RAW264.7 cells and inducing an inflammatory response with LPS.

-

Cell Line: RAW264.7 (murine macrophage-like cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Protocol:

-

Seed RAW264.7 cells in 96-well or 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

The following day, remove the culture medium.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours. Include a vehicle control (DMSO only).

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. Include an unstimulated control group.

-

Incubate the cells for a specified period (e.g., 24 hours for cytokine and nitric oxide measurements).

-

After incubation, collect the cell culture supernatants for analysis of secreted inflammatory mediators.

-

Measurement of Nitric Oxide (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of nitric oxide, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

-

Protocol:

-

In a new 96-well plate, add 50 µL of the collected cell culture supernatant.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Measurement of Pro-Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokines like TNF-α and IL-6.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a measurable color change.

-

Protocol:

-

Use commercially available ELISA kits for mouse TNF-α and IL-6.

-

Follow the manufacturer's instructions meticulously.

-

Briefly, the collected cell culture supernatants are added to the antibody-coated wells.

-

After incubation and washing steps, the detection antibody is added.

-

Following another incubation and washing, the substrate solution is added.

-

The reaction is stopped, and the absorbance is measured at the recommended wavelength.

-

Cytokine concentrations are determined from a standard curve generated with recombinant cytokines provided in the kit.

-

Western Blot Analysis for MAPK Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as p38 and JNK.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated (activated) and total forms of the target proteins.

-

Protocol:

-

After treatment with this compound and LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK or phosphorylated JNK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or total JNK.

-

Nuclear Translocation Assay for NF-κB Activation

This assay determines the activation of the NF-κB pathway by visualizing the translocation of the p65 subunit from the cytoplasm to the nucleus.

-

Principle: Immunofluorescence staining is used to detect the subcellular localization of the NF-κB p65 subunit.

-

Protocol:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound and LPS as described previously (short incubation, e.g., 30-60 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity to determine the extent of p65 translocation.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion

The in vitro investigation of cetyl myristoleate provides compelling evidence for its anti-inflammatory properties. The dose-dependent reduction of key pro-inflammatory mediators such as TNF-α, IL-6, nitric oxide, prostaglandins, and leukotrienes in LPS-stimulated macrophages highlights its potential as a modulator of the inflammatory response. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the mechanisms of action of cetyl myristoleate and other novel anti-inflammatory compounds. Future in vitro studies should focus on definitively elucidating the impact of cetyl myristoleate on the NF-κB and MAPK signaling pathways to provide a more complete picture of its molecular targets. Such research is essential for the continued development and validation of cetyl myristoleate as a potential therapeutic agent for inflammatory conditions.

References

Cetyl Myristate's role in modulating prostaglandin and leukotriene synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl myristate, a cetyl ester of myristoleic acid, has garnered attention for its potential anti-inflammatory properties. Its mechanism of action is thought to involve the modulation of key inflammatory pathways, specifically the synthesis of prostaglandins and leukotrienes. These eicosanoids are critical mediators of the inflammatory response, and their dysregulation is implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating these pathways, with a focus on its effects on the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While direct enzymatic inhibition data such as IC50 values for this compound are not extensively available in the public domain, in vitro studies have demonstrated its ability to reduce the production of key pro-inflammatory mediators.

Core Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of the COX and LOX pathways, which are responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively. By attenuating the activity of these enzymatic pathways, this compound can effectively decrease the production of these pro-inflammatory molecules, thereby exerting its anti-inflammatory effects. The active component, myristoleic acid, is believed to play a significant role in this process.

Modulation of Prostaglandin and Leukotriene Synthesis: In Vitro Evidence

In vitro studies utilizing murine macrophage cell lines, such as RAW 264.7, have provided evidence for the modulatory effects of this compound on eicosanoid synthesis. Treatment of lipopolysaccharide (LPS)-stimulated macrophages with isomers of cetyl myristoleate has been shown to result in a dose-dependent reduction in the secretion of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).

| Compound | Cell Line | Stimulant | Mediator | Effect |

| cis-9 and cis-10 Cetyl Myristoleate Isomers | RAW 264.7 Mouse Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Dose-dependent reduction in secretion |

| cis-9 and cis-10 Cetyl Myristoleate Isomers | RAW 264.7 Mouse Macrophages | Lipopolysaccharide (LPS) | Leukotriene B4 (LTB4) | Dose-dependent reduction in secretion |

Signaling Pathways

The synthesis of prostaglandins and leukotrienes originates from the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by either the cyclooxygenase (COX) or the lipoxygenase (LOX) pathway.

Experimental Protocols

The following sections detail generalized methodologies for key experiments to assess the impact of this compound on prostaglandin and leukotriene synthesis in vitro.

In Vitro Assay for PGE2 and LTB4 Production in Macrophages

This protocol describes a method to measure the effect of this compound on the production of PGE2 and LTB4 in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

-

The following day, replace the medium with fresh, serum-free DMEM.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final desired concentrations in the cell culture medium.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

3. Stimulation:

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.

-

Incubate the plates for 24 hours at 37°C.

4. Supernatant Collection:

-

After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells.

-

Carefully collect the cell culture supernatants for analysis.

5. Measurement of PGE2 and LTB4:

-

Quantify the concentrations of PGE2 and LTB4 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the concentrations based on a standard curve.

6. Data Analysis:

-

Express the results as the mean ± standard deviation.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

Conclusion and Future Directions

The available evidence suggests that this compound modulates the inflammatory response by reducing the synthesis of prostaglandins and leukotrienes. This is likely achieved through the inhibition of the COX and LOX pathways. While in vitro studies have demonstrated a dose-dependent reduction in PGE2 and LTB4 in macrophage cell lines, further research is required to elucidate the precise molecular interactions and to determine the specific inhibitory constants (IC50 values) for the purified enzymes. Future studies should focus on direct enzyme inhibition assays with purified COX-1, COX-2, and 5-LOX to quantify the inhibitory potency of this compound and its active component, myristoleic acid. Additionally, in vivo studies in relevant animal models of inflammation are necessary to validate the therapeutic potential of this compound as an anti-inflammatory agent. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a potential therapeutic for inflammatory disorders.

The Immunomodulatory Potential of Cetyl Myristate: A Technical Guide for Researchers

Introduction

Cetyl myristate, a cetyl ester of myristoleic acid, is a naturally occurring fatty acid that has garnered attention for its potential as an immunomodulatory and anti-inflammatory agent.[1] First identified in Swiss albino mice resistant to adjuvant-induced arthritis, this compound has been investigated for its therapeutic potential in a variety of inflammatory conditions, including osteoarthritis and rheumatoid arthritis.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of the immunomodulatory effects of this compound, intended for researchers, scientists, and professionals in drug development. The guide summarizes key preclinical and clinical findings, details relevant experimental methodologies, and illustrates proposed mechanisms of action.

Preclinical Evidence of Immunomodulation

In vitro and in vivo studies have provided foundational evidence for the immunomodulatory properties of this compound, demonstrating its effects on key inflammatory mediators and cellular processes.

In Vitro Studies

Research utilizing cell culture models has been instrumental in elucidating the direct effects of this compound on immune cells. A notable study demonstrated that a mixture of cetylated fatty acids, including this compound, significantly reduced the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells. Another investigation using synthetic cis-9 and cis-10 isomers of cetyl myristoleate on the same cell line also reported a dose-dependent decrease in TNF-α and IL-6, as well as nitric oxide, prostaglandin E2, and leukotriene B4.

| Study Type | Cell Line | Treatment | Key Findings | Reference |

| In Vitro | RAW264.7 mouse macrophages | Cetylated fatty acids mixture | Significant decrease in IL-6, MCP-1, and TNF secretion | |

| In Vitro | RAW264.7 mouse macrophages | Synthetic cis-9 and cis-10 CMO isomers | Dose-dependent reduction of TNF-α, IL-6, nitric oxide, prostaglandin E2, and leukotriene B4 |

In Vivo Animal Studies

Animal models of inflammatory diseases have been crucial in evaluating the systemic effects of this compound. Early research by the compound's discoverer, Dr. Harry Diehl, indicated that cetyl myristoleate could prevent adjuvant-induced arthritis in rats.[1] A subsequent study confirmed the anti-arthritic properties of cetyl myristoleate in a murine model of collagen-induced arthritis, observing a modest anti-inflammatory effect.[1]

| Study Type | Animal Model | Treatment | Key Findings | Reference |

| In Vivo | Adjuvant-induced arthritis in rats | Cetyl myristoleate | Prevention of arthritis development | [1] |

| In Vivo | Collagen-induced arthritis in mice | Cetyl myristoleate | Modest anti-inflammatory effect | [1] |

Clinical Evidence

Several clinical trials have explored the efficacy of cetyl myristoleate in human subjects with inflammatory joint conditions. While some studies have been criticized for their quality, they collectively suggest a potential benefit. A double-blind trial involving individuals with various forms of arthritis reported that 63.5% of participants receiving a cetyl myristoleate-containing supplement experienced improvement, compared to only 14.5% in the placebo group.[2] Another study focused on knee osteoarthritis also demonstrated positive outcomes.

A double-blind, randomized, placebo-controlled trial investigated the effects of a fatty acid complex containing cetyl myristoleate on individuals with knee joint pain. The study found a significant reduction in pain scores in the groups receiving the cetyl myristoleate complex compared to the placebo group.

| Study Type | Condition | Treatment Groups | Key Quantitative Outcomes | Reference |

| Double-Blind Trial | Various forms of arthritis | Cetyl myristoleate supplement vs. Placebo | 63.5% improvement in treatment group vs. 14.5% in placebo group | [2] |

| Double-Blind, Randomized, Placebo-Controlled Trial | Knee Joint Pain | Fatty acid complex with CMO (different doses) vs. Placebo | Significant reduction in Numerical Rating Scale (NRS) pain scores; Significant decrease in Western Ontario and McMaster Universities Arthritis Index (WOMAC) scores in two treatment groups |

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the immunomodulatory effects of this compound are not yet fully elucidated. However, the prevailing hypothesis centers on its ability to modulate the production of inflammatory lipid mediators. The proposed primary mechanism is the inhibition of the lipoxygenase and cyclooxygenase (COX) pathways of arachidonic acid metabolism.[1] This inhibition leads to a decreased synthesis of prostaglandins and leukotrienes, which are potent pro-inflammatory molecules.

Furthermore, the observed reduction in pro-inflammatory cytokines such as TNF-α and IL-6 suggests that this compound may influence upstream signaling pathways, potentially including the NF-κB signaling cascade. Some research also points towards a novel mechanism involving the endocannabinoid system.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

In Vitro Macrophage Cytokine Secretion Assay

This protocol provides a general framework for assessing the effect of this compound on cytokine production in macrophages.

-

Cell Culture: Culture RAW264.7 mouse macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable vehicle like DMSO) for 1-2 hours. Include a vehicle control group.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and MCP-1 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Normalize the cytokine concentrations to the total protein content of the cells in each well. Perform statistical analysis to compare the treatment groups to the LPS-stimulated control group.

In Vivo Adjuvant-Induced Arthritis Model in Rats

This protocol outlines a general procedure for evaluating the anti-arthritic effects of this compound in a rat model.

-

Animals: Use male Lewis or Wistar rats (6-8 weeks old).

-

Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.

-

Treatment: Administer this compound orally or intraperitoneally at various doses daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol). Include a vehicle control group and a positive control group (e.g., a known NSAID).

-

Clinical Assessment: Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with a plethysmometer), erythema, and joint stiffness. Score the severity of arthritis based on a standardized scoring system.

-

Histopathological Analysis: At the end of the study, euthanize the animals and collect the ankle joints. Fix the joints in formalin, decalcify, and embed in paraffin. Prepare tissue sections and stain with hematoxylin and eosin (H&E) to evaluate synovial inflammation, cartilage destruction, and bone erosion.

-

Statistical Analysis: Compare the clinical scores and histopathological findings between the treatment and control groups using appropriate statistical tests.

Caption: A logical workflow for investigating this compound's effects.

Conclusion and Future Directions

The available evidence from preclinical and clinical studies suggests that this compound possesses immunomodulatory and anti-inflammatory properties. The primary mechanism of action appears to be the inhibition of the cyclooxygenase and lipoxygenase pathways, leading to a reduction in pro-inflammatory eicosanoids. Additionally, its ability to decrease the production of key inflammatory cytokines highlights its potential as a therapeutic agent for inflammatory diseases.

However, further rigorous research is required to fully understand its therapeutic potential and mechanisms of action. Future studies should focus on:

-

Elucidating the precise molecular targets of this compound within inflammatory signaling cascades.

-

Conducting large-scale, well-controlled clinical trials to definitively establish its efficacy and safety in various inflammatory conditions.

-

Investigating the effects of this compound on a broader range of immune cell types and their functions.

-

Exploring the potential synergistic effects of this compound with other anti-inflammatory compounds.

A deeper understanding of the immunomodulatory effects of this compound will be crucial for its potential development as a novel therapeutic for a range of inflammatory disorders.

References

The Bioavailability and Metabolism of Cetyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl myristate, the cetyl ester of myristic acid, is a fatty acid ester with purported benefits in the management of inflammatory conditions. Despite its presence in various formulations, a comprehensive understanding of its bioavailability and metabolic fate remains a critical area of investigation. This technical guide synthesizes the available scientific literature on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its constituent components, cetyl alcohol and myristic acid. It details the experimental methodologies employed in its study and visualizes the key metabolic and signaling pathways influenced by its metabolites. A significant finding is the limited data on the ADME of intact this compound, with evidence suggesting low hydrolytic susceptibility in vitro. The metabolic pathways of its hydrolysis products, however, are well-characterized, involving fatty acid oxidation and incorporation into lipid structures. Myristic acid, in particular, is an active signaling molecule involved in protein acylation and modulation of inflammatory pathways. This guide aims to provide a foundational resource for researchers and professionals in drug development to inform further investigation into the therapeutic potential of this compound.

Introduction

This compound is a wax ester synthesized from cetyl alcohol and myristic acid. It is often found in combination with other cetylated fatty acids, such as cetyl myristoleate. While preclinical and some clinical observations suggest potential anti-inflammatory and pain-relieving properties, the scientific understanding of its pharmacokinetic profile is not fully established. The European Food Safety Authority (EFSA) has highlighted the lack of comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, underscoring the need for further research to establish its safety and efficacy. This document provides an in-depth overview of the current knowledge regarding the bioavailability and metabolism of this compound, with a focus on quantitative data, experimental protocols, and the signaling pathways influenced by its metabolic products.

Bioavailability and Metabolism of this compound

The bioavailability of orally administered this compound is influenced by its hydrolysis in the gastrointestinal tract into cetyl alcohol and myristic acid. Evidence suggests that this hydrolysis is limited, and a portion of this compound may be absorbed intact.

In Vitro Hydrolysis

An in vitro study using simulated digestive fluids demonstrated a low rate of hydrolysis for both this compound and cetyl myristoleate.[1][2][3] This suggests that a significant amount of the ester may resist digestion in the upper gastrointestinal tract.

| Experimental Condition | Maximum Hydrolysis Rate (%) | Time (hours) |

| Simulated Saliva and Gastric Fluid | ≤ 5 | 4 |

| Simulated Intestinal Fluid | ~ 8 | 4 |

| Table 1: In Vitro Hydrolysis of this compound in Simulated Digestive Fluids.[3] |

Absorption, Distribution, and Excretion

Data on the absorption, distribution, and excretion of intact this compound is scarce. For wax esters in general, assimilation efficiency in mammals is reported to be less than 50%.[4] Studies on the individual components provide some insight into their likely fate following hydrolysis.

Cetyl Alcohol:

-

Absorption: Following oral administration in rats, a portion of cetyl alcohol is absorbed.

-

Excretion: Approximately 15% of the administered dose is excreted unchanged in the feces.[5]

Myristic Acid:

-

The absorption and metabolism of myristic acid are consistent with that of other dietary saturated fatty acids, involving incorporation into chylomicrons and subsequent transport to various tissues for energy production via β-oxidation or for storage.[6]

Metabolism of this compound Components

Once hydrolyzed, cetyl alcohol and myristic acid enter distinct metabolic pathways.

Metabolism of Cetyl Alcohol

Absorbed cetyl alcohol is primarily oxidized to palmitic acid, a 16-carbon saturated fatty acid.[5] This conversion is catalyzed by alcohol dehydrogenase.[7] Palmitic acid then enters the fatty acid metabolic pool and can be used for energy or incorporated into triglycerides and phospholipids.[5]

Metabolism and Signaling of Myristic Acid

Myristic acid is not only a source of energy but also an important signaling molecule.

N-Terminal Myristoylation: Myristic acid can be covalently attached to the N-terminal glycine residue of a variety of proteins in a process called N-terminal myristoylation.[6][8][9][10][11] This modification is crucial for membrane targeting and the function of key proteins in intracellular signaling pathways.[8][9]

Ubiquitination Pathway and Triglyceride Synthesis: Myristic acid has been shown to influence triglyceride synthesis in bovine mammary epithelial cells through the ubiquitination-lysosome and ubiquitination-proteasome pathways.[12][13]

Sphingolipid Metabolism: Myristic acid can remodel sphingolipid metabolism, potentially impacting cellular homeostasis and signaling.[14]

Experimental Protocols

A variety of experimental models have been utilized to investigate the biological effects of this compound and its components.

In Vitro Hydrolysis of this compound

-

Objective: To determine the extent of this compound hydrolysis in simulated digestive conditions.

-

Methodology:

-

Prepare simulated digestive fluids: saliva, gastric fluid, and intestinal fluid simulants.

-

Incubate this compound with each simulated fluid at body temperature (37°C) for a defined period (e.g., 4 hours).

-

At specified time points, stop the reaction and extract the lipids.

-

Quantify the hydrolysis products, myristic acid and cetyl alcohol, using gas chromatography (GC).[3]

-

Analysis of Fatty Acids in Biological Samples (Plasma/Tissues)

-

Objective: To quantify the concentration of fatty acids, including myristic acid, in biological matrices.

-

Methodology (General Steps):

-

Lipid Extraction: Extract total lipids from the sample (e.g., plasma, homogenized tissue) using a solvent system such as chloroform/methanol or tert-butyl methyl ether/methanol.[15][16][17][18]

-

Saponification/Transesterification: Convert fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or boron trifluoride in methanol.[15][16][18][19]

-

Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).

-

Analysis: Analyze the FAMEs by gas chromatography with flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS).[15][16][18][19]

-

In Vivo Model: Collagen-Induced Arthritis in Mice

-

Objective: To evaluate the anti-inflammatory and anti-arthritic properties of this compound.

-

Methodology:

-

Induction of Arthritis: Immunize genetically susceptible mice (e.g., DBA/1LacJ) with type II collagen emulsified in complete Freund's adjuvant.[5][20][21][22]

-

Treatment: Administer this compound to the mice via a specified route (e.g., intraperitoneal injection or oral gavage) at various doses.[5][20]

-

Assessment: Monitor the incidence and severity of arthritis by clinical scoring of joint swelling and inflammation. Histopathological analysis of the joints can also be performed.[5][20][21][22]

-

In Vitro Model: Chondrogenesis and Inflammation

-

Objective: To investigate the effects of cetylated fatty acids on cartilage formation and inflammatory responses at a cellular level.

-

Methodology:

-

Chondrogenesis Model:

-

Inflammation Model:

-

Culture mouse macrophage cells (e.g., RAW264.7).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide).

-

Treat the stimulated cells with the cetylated fatty acid mixture.

-

Measure the expression of inflammatory cytokines (e.g., IL-6, MCP-1, TNF-α).

-

-

Proposed Signaling Pathways of Action

The biological effects of this compound are likely mediated by its hydrolysis products, particularly myristic acid, and potentially through direct effects of the intact ester.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

A proposed mechanism of action for cetyl myristoleate (a related cetylated fatty acid) is the inhibition of the COX and LOX pathways, which would lead to a decrease in the production of pro-inflammatory prostaglandins and leukotrienes.[13][14][28][29][30]

Conclusion

The bioavailability of this compound is a complex process that is not yet fully elucidated. The limited in vitro hydrolysis suggests that a portion of the intact ester may be absorbed, but further in vivo studies are required to confirm this and to determine its metabolic fate. The biological activities of this compound are likely attributable, at least in part, to its hydrolysis products, cetyl alcohol and myristic acid. Myristic acid, in particular, is a metabolically active molecule with roles in key signaling pathways that regulate inflammation and cellular metabolism. For researchers and professionals in drug development, a deeper understanding of the ADME properties of intact this compound is crucial for optimizing its therapeutic application and ensuring its safety. Future research should focus on quantitative in vivo pharmacokinetic studies and the identification of the specific molecular targets of both intact this compound and its metabolites.

References

- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 2. bfr.bund.de [bfr.bund.de]

- 3. researchgate.net [researchgate.net]

- 4. Comparative aspects of lipid digestion and absorption: physiological correlates of wax ester digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 11. Myristoylation - Wikipedia [en.wikipedia.org]

- 12. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. schebb-web.de [schebb-web.de]

- 16. researchgate.net [researchgate.net]

- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. Synthesis of cetyl myristoleate and evaluation of its therapeutic efficacy in a murine model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Integrated Multi-Assay Culture Model for Stem Cell Chondrogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Chondrogenesis Induction by Short Peptides of the Carboxy-Terminal Domain of Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Video: In Vitro Impact Model to Generate Sublethal Chondrocyte Injury in Bovine Cartilage Explants [jove.com]

- 27. In vitro ovine articular chondrocyte proliferation: experiments and modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. poliklinika-harni.hr [poliklinika-harni.hr]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cetyl Myristate's Effects on Cytokine Production and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl myristoleate (CMO), a cetylated fatty acid, has garnered attention for its potential anti-inflammatory and joint health benefits. This technical guide delves into the molecular mechanisms underlying these effects, with a specific focus on its influence on cytokine production and associated signaling pathways. While the complete picture is still emerging, current evidence points towards a multi-faceted mechanism of action, including the modulation of the arachidonic acid cascade and a potential, more recently hypothesized, interaction with the endocannabinoid system. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding for research and development professionals.

Introduction